(1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine
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Overview
Description
(1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of amines. This compound features a fluorinated aromatic ring and an allylamine group, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-3-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding (2-fluoro-3-methylphenyl)prop-2-enal.
Reduction: The enal is then reduced using a chiral reducing agent to obtain the this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular function or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2-Fluorophenyl)prop-2-enylamine
- (1R)-1-(3-Methylphenyl)prop-2-enylamine
- (1R)-1-(2-Fluoro-3-chlorophenyl)prop-2-enylamine
Uniqueness
(1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H12FN |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(1R)-1-(2-fluoro-3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-3-9(12)8-6-4-5-7(2)10(8)11/h3-6,9H,1,12H2,2H3/t9-/m1/s1 |
InChI Key |
JXNHCUDVKPLFBT-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](C=C)N)F |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C=C)N)F |
Origin of Product |
United States |
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